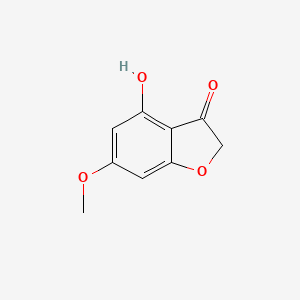

4-Hydroxy-6-methoxybenzofuran-3(2H)-one

Descripción general

Descripción

“4-Hydroxy-6-methoxybenzofuran-3(2H)-one” is a chemical compound . It has been isolated from seeds of Syzygium nervosum A.Cunn. ex DC . It exhibits intriguing biological activities .

Synthesis Analysis

The synthesis of “4-Hydroxy-6-methoxybenzofuran-3(2H)-one” and its derivatives has been achieved through acylation, alkylations, and sulfonylation . These semi-synthetic derivatives were evaluated for in vitro cytotoxicity against six carcinoma cell lines .Molecular Structure Analysis

The molecular structure of “4-Hydroxy-6-methoxybenzofuran-3(2H)-one” is complex, and its analysis requires advanced techniques .Chemical Reactions Analysis

The chemical reactions involving “4-Hydroxy-6-methoxybenzofuran-3(2H)-one” are intricate and involve multiple steps . The structure–activity relationship (SAR) highlights the importance of 2′-OH and the derivatisation pattern of 4′-OH .Aplicaciones Científicas De Investigación

- Additionally, 4’-O-benzylated-DMC (2h) demonstrated potent cytotoxicity against A-549 and FaDu cell lines, with IC50 values of 9.99 μM and 13.98 μM, respectively .

- Researchers have found that modifying these hydroxyl groups can enhance or alter the compound’s bioactivity .

- Understanding these interactions helps elucidate the compounds’ mechanisms of action and potential therapeutic applications .

- These compounds may play a role in plant chemical defense , protecting against herbivores or pathogens .

Cytotoxicity and Anticancer Properties

Structure–Activity Relationship (SAR)

Molecular Docking Studies

Plant Chemical Defense

Antioxidant Properties

Neuroprotective Effects

Direcciones Futuras

Mecanismo De Acción

Target of Action

The primary target of 4-Hydroxy-6-methoxybenzofuran-3(2H)-one is cyclin-dependent kinase 2 (CDK2) . CDK2 is a crucial protein in the regulation of the cell cycle, playing a significant role in cell division and proliferation.

Mode of Action

4-Hydroxy-6-methoxybenzofuran-3(2H)-one interacts with CDK2, potentially inhibiting its activity . This interaction can lead to changes in the cell cycle, particularly affecting the transition from the G1 phase to the S phase, thus inhibiting cell proliferation.

Biochemical Pathways

The compound’s interaction with CDK2 affects the cell cycle regulation pathway . By inhibiting CDK2, the compound can disrupt the normal progression of the cell cycle, leading to a halt in cell division and proliferation. The downstream effects of this disruption can include cell cycle arrest, apoptosis, or senescence.

Pharmacokinetics

Like many natural products, it may face challenges related to oral bioavailability, metabolic stability, and solubility . These factors can impact the compound’s Absorption, Distribution, Metabolism, and Excretion (ADME) properties, and thus its bioavailability.

Result of Action

The result of 4-Hydroxy-6-methoxybenzofuran-3(2H)-one’s action is the potential inhibition of cell proliferation due to its interaction with CDK2 . This can lead to a decrease in the growth of cells, particularly those in rapidly dividing tissues such as cancer cells.

Propiedades

IUPAC Name |

4-hydroxy-6-methoxy-1-benzofuran-3-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H8O4/c1-12-5-2-6(10)9-7(11)4-13-8(9)3-5/h2-3,10H,4H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GJWUTAJGAYLDEA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=C2C(=O)COC2=C1)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H8O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

180.16 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-Hydroxy-6-methoxybenzofuran-3(2H)-one | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-{[3-chloro-5-(trifluoromethyl)-2-pyridinyl]methyl}-2,6-difluorobenzenecarboxamide](/img/structure/B3118476.png)

![2-(5,6,7,8-Tetrahydro[1,2,4]triazolo[4,3-a]pyridin-3-yl)benzenol](/img/structure/B3118554.png)

![1-(2-fluorophenyl)-5-[(E)-2-phenylethenyl]-1,2,4-triazole](/img/structure/B3118561.png)